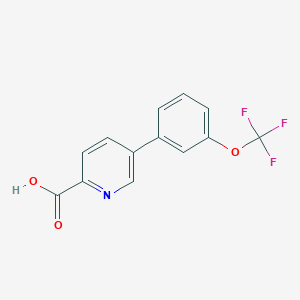
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-5-methylphenyl)picolinic acid (5-MMPPA) is an organic acid that has been used in various scientific research applications. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a melting point of 151-153°C. 5-MMPPA is an important intermediate in the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in various scientific research applications, including organic synthesis, drug discovery, and agricultural chemistry. It has been used in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of dyes.
Mecanismo De Acción
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is an organic acid that acts as an intermediate in the synthesis of various compounds. It is a proton donor, meaning that it can donate protons to other molecules, which can then be used in the synthesis of other compounds. This proton donation is an important step in the synthesis of various compounds, as it helps to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% have not been extensively studied. However, it is known that 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% can act as a proton donor, which can facilitate the formation of new bonds between molecules. It is also known to be an important intermediate in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its ability to act as an intermediate in the synthesis of various compounds. This makes it an ideal starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is relatively inexpensive, which makes it a cost-effective starting material for lab experiments.
The primary limitation of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its limited availability. It is not widely available, and it is often difficult to obtain in large quantities. Additionally, the synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in scientific research. One potential future direction is the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the synthesis of new compounds, such as quinoline derivatives, coumarins, and indoles. Finally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
The synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process. It begins with the reaction of 2-methoxy-5-methylphenol and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields a mixture of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% and 2-methoxy-5-methylphenyl acetate. The mixture is then reacted with sodium hydroxide to form 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)10-4-5-12(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHYGQAEECROOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














